Triptonodiol

Übersicht

Beschreibung

Triptonodiol is a natural product found in Tripterygium wilfordii with data available.

Wissenschaftliche Forschungsanwendungen

Therapie bei nicht-kleinzelligem Lungenkrebs

Triptonodiol hat sich als potenzieller Antitumor-Wirkstoff für nicht-kleinzelligen Lungenkrebs (NSCLC) gezeigt. Es kann die Zellproliferation, den Medikamentenwiderstand, die Metastasierung und die Anti-Apoptose regulieren, indem es auf verschiedene Ziele wie die Glykogensynthasekinase 3 Beta (GSK3B), die Proteinkinase C (PKC) und die p21-aktivierte Kinase (PAK) wirkt. Diese Effekte sind mit Signalwegen wie der Tumorsignalisierung, der ErbB-Signalisierung und der Proteinphosphorylierung verbunden {svg_1}.

Hemmung der Migration und Invasion von Krebszellen

Studien haben gezeigt, dass this compound, das aus Tripterygium wilfordii gewonnen wird, die Migration und Invasion von NSCLC-Zellen hemmt. Es beeinflusst die Umgestaltung des Zytoskeletts, die für die Beweglichkeit von Krebszellen entscheidend ist, wodurch der aggressive Phänotyp von NSCLC reduziert wird {svg_2}.

Induktion von Autophagie in Krebszellen

This compound induziert einen vollständigen autophagischen Fluss in NSCLC-Zellen. Autophagie, ein zellulärer Abbauprozess, ist bei Krebs oft dysreguliert und kann ein Ziel für die Krebstherapie sein. Durch die Induktion von Autophagie kann this compound zum Tod von Krebszellen beitragen {svg_3}.

Molekular-Docking und Zielidentifizierung

Molekular-Docking-Studien haben gezeigt, dass this compound eine gute Bindungsaktivität an GSK3B hat, ein Zielprotein, das mit NSCLC assoziiert ist. Dies legt nahe, dass this compound als potenzieller GSK-Inhibitor entwickelt werden könnte, was einen neuen Ansatz für die NSCLC-Behandlung bietet {svg_4}.

Netzwerk-Pharmakologie-Ansätze

Netzwerk-pharmakologiebasierte Untersuchungen von this compound haben dazu beigetragen, potenzielle Ziele und Wirkmechanismen gegen NSCLC zu identifizieren. Dieser ganzheitliche Ansatz kann den Prozess der Medikamentenentwicklung beschleunigen und therapeutische Strategien optimieren {svg_5}.

Potenzial in der Chemotherapie

Als Antitumormittel hat this compound das Potenzial, in Chemotherapie-Regime für Lungenkrebs integriert zu werden. Seine Fähigkeit, verschiedene krebsbedingte Prozesse zu regulieren, könnte die Wirksamkeit bestehender Chemotherapie-Behandlungen verbessern {svg_6}.

Genontologie (GO) und Pathway-Anreicherungsanalyse

GO-Analyse und KEGG-Pathway-Anreicherungsanalyse wurden verwendet, um die biologischen Prozesse, zellulären Komponenten und molekularen Funktionen zu verstehen, die von this compound beeinflusst werden. Diese Analysen liefern Einblicke in die umfassende biologische Wirkung von this compound auf Krebszellen {svg_7}.

Protein-Protein-Interaktions-(PPI)-Netzwerk-Analyse

Die PPI-Netzwerktopologie-Analyse der this compound-Ziele bietet ein tieferes Verständnis der komplexen Wechselwirkungen zwischen Proteinen, die an NSCLC beteiligt sind. Dies kann neue therapeutische Ziele aufdecken und bei der Gestaltung von Kombinationstherapien helfen {svg_8}.

Wirkmechanismus

- Through network pharmacology and molecular docking, several key targets have been identified for Triptonodiol’s action in lung cancer treatment:

Target of Action

Result of Action

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triptonodiol interacts with several enzymes and proteins, playing a crucial role in biochemical reactions. It has been found to act on glycogen synthase kinase 3 beta (GSK3B), protein kinase C (PKC), and p21-activated kinase (PAK) . These interactions influence various processes such as cell proliferation, drug resistance, metastasis, and anti-apoptosis .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. In NSCLC, it inhibits the migration and invasion of cancer cells and suppresses cytoskeletal remodeling . It also induces an increase in complete autophagic flux in NSCLC .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to target proteins like GSK3B, showing good binding activity . This binding interaction leads to the downregulation of GSK3B levels in NSCLC cells . It also influences gene expression and can inhibit or activate enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, the protein abundance of GSK3B was significantly downregulated in NSCLC cells H1299 and A549 treated with this compound for 24 hours .

Metabolic Pathways

This compound is involved in several metabolic pathways. It acts on GSK3B, AKT1, PIK3CA, HSP90AA1, and MTOR glucose metabolism and other processes

Eigenschaften

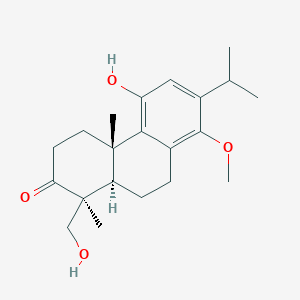

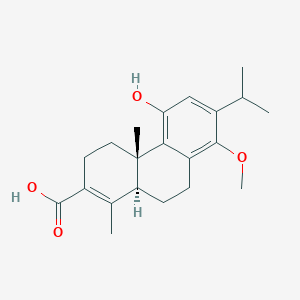

IUPAC Name |

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRBHDJWRPUKMD-TYCQWZJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the potential mechanism of action for Triptonodiol in combating cancer?

A1: While the exact mechanism remains under investigation, research suggests that this compound might inhibit the aggressive spread of Non-Small-Cell Lung Cancer (NSCLC) by interfering with the cellular process of "cytoskeletal remodeling" []. Essentially, the compound appears to disrupt the organization of structural components within cancer cells, hindering their ability to move and invade surrounding tissues. This is supported by observations of reduced actin aggregation and altered pseudopod morphology in treated cells. Additionally, this compound has been linked to increased autophagic flux in NSCLC [], a process that cells use for self-degradation and recycling of unnecessary or dysfunctional components, suggesting another potential avenue for its anti-tumor activity.

Q2: What is the structural classification of this compound and what are its sources?

A2: this compound belongs to the abietane-type diterpenoid family of natural products [, ]. These compounds are characterized by a specific carbon skeleton derived from abietic acid, a diterpene resin acid found in coniferous trees. This compound, specifically, has been isolated from the roots of Tripterygium wilfordii Hook. f. [], a plant with a long history of medicinal use in traditional Chinese medicine.

Q3: What are the limitations of the current research on this compound and what are potential future research directions?

A3: Currently, most studies investigating this compound's anti-cancer potential are pre-clinical and performed in vitro using cell lines. Although these studies provide valuable insights [], further research, particularly in vivo studies using animal models, is necessary to validate these findings and assess the compound's efficacy in a more complex biological context. Future studies should also focus on elucidating the detailed molecular mechanisms by which this compound exerts its effects, including its precise interactions with cellular targets and signaling pathways. Additionally, investigating the pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion, will be crucial for translating these findings into potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1150549.png)

![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)